Tert-butyl 2-(2-aminobenzamido)acetate
Overview
Description
Tert-butyl 2-(2-aminobenzamido)acetate is an organic compound that features both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-aminobenzamido)acetate typically involves the reaction of 2-aminobenzoic acid with tert-butyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-aminobenzamido)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Tert-butyl 2-(2-aminobenzamido)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2-aminobenzamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-benzoylamino)-acetic acid methyl ester
- (2-Amino-benzoylamino)-acetic acid ethyl ester
- (2-Amino-benzoylamino)-acetic acid isopropyl ester
Uniqueness
Tert-butyl 2-(2-aminobenzamido)acetate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups, which may have varying chemical and biological properties.
Properties
CAS No. |
855997-66-9 |
---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl 2-[(2-aminobenzoyl)amino]acetate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-11(16)8-15-12(17)9-6-4-5-7-10(9)14/h4-7H,8,14H2,1-3H3,(H,15,17) |
InChI Key |
YVSOUEFRPCMTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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